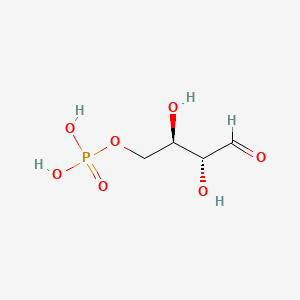

D-Erythrose 4-phosphate

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Medicago sativa, Candida albicans, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3R)-2,3-dihydroxy-4-oxobutyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHMDNPXVRFFGS-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C=O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Erythrose 4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

585-18-2 | |

| Record name | Erythrose, 4-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Erythrose 4-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-erythrose 4-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ERYTHROSE 4-PHOSPHATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2156QF7O8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Erythrose 4-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of D-Erythrose 4-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-Erythrose 4-phosphate (E4P), a four-carbon sugar phosphate (B84403), is a pivotal intermediate in central carbon metabolism. Positioned at a critical juncture, E4P is a key component of the non-oxidative branch of the pentose (B10789219) phosphate pathway (PPP). Its significance transcends simple energy metabolism; it serves as a fundamental building block for the biosynthesis of aromatic amino acids and vitamins, making it a metabolite of profound interest in metabolic engineering, drug discovery, and the study of cellular homeostasis. This technical guide provides an in-depth exploration of the role of E4P in the pentose phosphate pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

E4P in the Non-Oxidative Pentose Phosphate Pathway

The non-oxidative phase of the PPP consists of a series of reversible reactions that interconvert sugar phosphates, linking the PPP with glycolysis.[1] Within this network, this compound is both a product and a substrate of two key enzymes: transketolase and transaldolase. These enzymes facilitate the transfer of two- and three-carbon units between various sugar phosphates, allowing the cell to dynamically manage carbon flow based on its metabolic needs, such as the production of ribose-5-phosphate (B1218738) for nucleotide synthesis or NADPH for reductive biosynthesis.

Transketolase (EC 2.2.1.1): This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the transfer of a two-carbon ketol group. E4P primarily acts as an acceptor substrate in a reaction with xylulose 5-phosphate to form fructose (B13574) 6-phosphate (F6P) and glyceraldehyde 3-phosphate (G3P), both of which are glycolytic intermediates.[2] Conversely, transketolase can also produce E4P by transferring a two-carbon unit from F6P to G3P.[3]

Transaldolase (EC 2.2.1.2): This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone unit. A key reaction involving E4P is its formation from sedoheptulose (B1238255) 7-phosphate (S7P) and glyceraldehyde 3-phosphate (G3P), which also yields fructose 6-phosphate.[4][5] This reaction is a critical link enabling the conversion of a seven-carbon sugar into essential four- and six-carbon intermediates.[1]

E4P as a Critical Biosynthetic Precursor

Beyond its role in the interconversion of sugars, E4P is a vital precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and other metabolites through the shikimate pathway.[5] This pathway is essential in bacteria, archaea, fungi, and plants, but is absent in mammals, making its enzymes attractive targets for the development of novel herbicides and antimicrobial agents.

The first committed step of the shikimate pathway is the condensation of E4P with phosphoenolpyruvate (B93156) (PEP), an intermediate from glycolysis. This reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[5] This positions E4P as a crucial gatekeeper, channeling carbon from central metabolism into the production of a vast array of essential aromatic compounds.[6] E4P is also involved in the biosynthesis of vitamin B6.[5]

Quantitative Data

The efficiency and regulation of metabolic pathways are dictated by enzyme kinetics and metabolite concentrations. Below are summarized kinetic parameters for key enzymes involved in E4P metabolism and reported intracellular concentrations.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | Source(s) |

| Transketolase A | Escherichia coli | This compound | 90 | [1] |

| D-Xylulose 5-phosphate | 160 | [1] | ||

| D-Ribose 5-phosphate | 1400 | [1] | ||

| D-Fructose 6-phosphate | 1100 | [1] | ||

| Transaldolase | Rat Liver | This compound | 130 | [7] |

| D-Fructose 6-phosphate | 300-350 | [7] | ||

| M. jannaschii | This compound | 27.8 | [8] | |

| D-Fructose 6-phosphate | 650 | [8] |

Table 2: Intracellular Concentration of this compound

| Organism / Condition | Concentration | Source(s) |

| Escherichia coli | Data not readily available as absolute concentrations.[9] | [9] |

| Mammalian Cells | Generally low due to rapid turnover; not commonly reported.[9] | [9] |

Note: Absolute intracellular concentrations of E4P are challenging to measure due to its low abundance and rapid turnover, and values can vary significantly with metabolic state.[9]

Experimental Protocols

Accurate characterization of the pentose phosphate pathway requires robust experimental methodologies. The following sections provide detailed protocols for key assays.

Spectrophotometric Assay for Transketolase Activity

This coupled assay measures the rate of glyceraldehyde 3-phosphate (G3P) formation from the transketolase-catalyzed reaction, which is coupled to the oxidation of NADH.

Principle:

-

D-Xylulose 5-P + D-Ribose 5-P ⇌ Sedoheptulose 7-P + Glyceraldehyde 3-P (catalyzed by Transketolase)

-

Glyceraldehyde 3-P ⇌ Dihydroxyacetone Phosphate (catalyzed by Triosephosphate Isomerase)

-

Dihydroxyacetone Phosphate + NADH + H+→ α-Glycerophosphate + NAD+ (catalyzed by α-Glycerophosphate Dehydrogenase)

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl₂.

-

Cofactor: 1 mM Thiamine Pyrophosphate (TPP).

-

Substrates: 50 mM D-Xylulose 5-phosphate, 50 mM D-Ribose 5-phosphate.

-

Coupling Enzymes/NADH Mixture: 10 U/mL Triosephosphate Isomerase, 1 U/mL α-Glycerophosphate Dehydrogenase, and 5 mM NADH in Assay Buffer. Protect from light.

-

Enzyme Sample: Purified or partially purified Transketolase solution.

Procedure:

-

Prepare a reaction mixture in a UV-transparent cuvette or 96-well plate containing Assay Buffer, TPP, and the Coupling Enzymes/NADH Mixture.

-

Add the enzyme sample to the mixture and incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the substrate mixture (D-Xylulose 5-P and D-Ribose 5-P).

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a temperature-controlled spectrophotometer.

-

Calculate the reaction rate from the linear portion of the absorbance vs. time curve, using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Spectrophotometric Assay for Transaldolase Activity

This assay also uses a coupled system to monitor the oxidation of NADH.

Principle:

-

D-Fructose 6-P + D-Erythrose 4-P ⇌ Sedoheptulose 7-P + Glyceraldehyde 3-P (catalyzed by Transaldolase)

-

The subsequent steps are identical to the transketolase assay, monitoring G3P formation.

Reagents:

-

Assay Buffer: 67 mM Glycylglycine, pH 7.7.

-

Substrates: 6.7 mM D-Fructose 6-phosphate, 2 mM this compound.

-

Coupling Enzymes/NADH Mixture: 0.01 mg/ml α-Glycerophosphate dehydrogenase/Triosephosphate isomerase, 0.13 mM NADH in Assay Buffer.

-

Enzyme Sample: Transaldolase solution.

Procedure:

-

Combine the Assay Buffer, substrates, and Coupling Enzymes/NADH mixture in a cuvette.

-

Incubate at 25°C to reach thermal equilibrium.

-

Initiate the reaction by adding the Transaldolase enzyme solution.

-

Immediately monitor the decrease in absorbance at 340 nm.

-

Calculate the rate of activity as described for the transketolase assay.

Quantification of E4P by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate quantification of low-abundance intermediates like E4P in complex biological matrices.

Protocol Outline:

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity by adding the cell culture or tissue to a cold solvent (e.g., 60% methanol (B129727) at -40°C). This is a critical step to prevent metabolite turnover.

-

Lyse the cells (e.g., by sonication or bead beating) in the cold extraction solvent.

-

Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and proteins.

-

Collect the supernatant containing the polar metabolites.

-

-

LC Separation:

-

Separate metabolites using a column designed for polar compounds, such as an anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column.

-

Use a gradient of aqueous and organic mobile phases, often containing an ion-pairing agent to improve retention of phosphorylated species.

-

-

MS/MS Detection:

-

Use a triple quadrupole mass spectrometer operating in negative ion mode.

-

Optimize Multiple Reaction Monitoring (MRM) transitions for E4P (e.g., precursor ion m/z 199 and a specific product ion).

-

Quantify by comparing the peak area to a standard curve generated with authentic E4P standard and normalize using a stable isotope-labeled internal standard (e.g., ¹³C₄-Erythrose 4-phosphate).

-

Conclusion

This compound is far more than a simple intermediate in the pentose phosphate pathway. It represents a critical metabolic node that connects carbohydrate metabolism with the synthesis of essential aromatic compounds. Its position as a substrate for both transketolase and transaldolase underscores the metabolic flexibility of the non-oxidative PPP. For researchers in metabolic engineering and drug development, the pathways involving E4P, particularly the shikimate pathway, offer significant opportunities for therapeutic intervention and the bio-production of valuable chemicals. A thorough understanding of the kinetics and regulation of E4P metabolism is paramount for exploiting these opportunities.

References

- 1. Transketolase A of Escherichia coli K12. Purification and properties of the enzyme from recombinant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transketolase - Wikipedia [en.wikipedia.org]

- 3. hmdb.ca [hmdb.ca]

- 4. Transaldolase - Wikipedia [en.wikipedia.org]

- 5. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Role of D-Erythrose 4-Phosphate in the Shikimate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, presents a compelling target for the development of novel antimicrobial agents and herbicides due to its absence in mammals.[1][2][3] The entry point and committed step of this pathway is the condensation of D-Erythrose 4-phosphate (E4P) with phosphoenolpyruvate (B93156) (PEP), a reaction that dictates the carbon flux into this vital biosynthetic cascade.[3][4] This technical guide provides an in-depth exploration of the pivotal role of this compound, the enzymatic reaction it undergoes, and the methodologies used to study this crucial metabolic juncture.

The Gateway Reaction: Condensation of this compound and Phosphoenolpyruvate

This compound, a four-carbon sugar phosphate (B84403) derived from the pentose (B10789219) phosphate pathway, serves as one of the two foundational substrates for the shikimate pathway.[3][5] The inaugural reaction is an aldol (B89426) condensation between E4P and PEP, a key intermediate of glycolysis.[3][6] This irreversible reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase or DHS), yielding 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) and inorganic phosphate.[7][8]

The reaction is critically dependent on the presence of a divalent metal ion cofactor, with ions such as Mn²⁺, Fe²⁺, Co²⁺, and Zn²⁺ being effective.[7][9] The active site of DAHP synthase often contains a conserved Cys-X-X-His motif involved in metal ion binding.[7][10]

Regulation of Carbon Influx: The Role of DAHP Synthase

As the first enzyme in the shikimate pathway, DAHP synthase is a key regulatory point controlling the amount of carbon entering the pathway.[7][11] This regulation is primarily achieved through two mechanisms:

-

Feedback Inhibition: In many microorganisms, DAHP synthase activity is allosterically inhibited by the aromatic amino acid end-products of the pathway: phenylalanine, tyrosine, and tryptophan.[9][10] Often, distinct isoenzymes of DAHP synthase exist, each sensitive to one of the three aromatic amino acids.[7][9]

-

Transcriptional Control: The expression of the gene(s) encoding DAHP synthase can also be regulated, providing a longer-term control mechanism for carbon flow into the pathway.[7]

Quantitative Analysis of DAHP Synthase Activity

The kinetic parameters of DAHP synthase have been characterized in a variety of organisms. These values are crucial for understanding the enzyme's efficiency and its interactions with substrates and inhibitors.

| Organism | Isoenzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Metal Cofactor | Reference |

| Escherichia coli | DAHPS(Phe) | PEP | - | 23 | Mn²⁺ | [1] |

| Escherichia coli | DAHPS(Trp) | E4P | 35 | 21 | Mn²⁺ | [6] |

| Escherichia coli | DAHPS(Trp) | PEP | 5.3 | 21 | Mn²⁺ | [6] |

| Aeropyrum pernix | DAHPS^Ap^ | E4P | 280 | 1.0 | - | [12] |

| Aeropyrum pernix | DAHPS^Ap^ | PEP | 891 | 1.0 | - | [12] |

| Aspergillus nidulans | aroFp | E4P | - | - | - | |

| Aspergillus nidulans | aroGp | E4P | - | - | - | |

| Saccharomyces cerevisiae | - | E4P | - | - | - |

Experimental Protocols

The activity of DAHP synthase can be determined using several established methods. Below are detailed protocols for two common assays.

Colorimetric Assay for DAHP Formation

This discontinuous assay measures the amount of DAHP produced over a specific time period.

Principle: DAHP is oxidized with periodic acid to form β-formylpyruvate, which then reacts with thiobarbituric acid to produce a pink-colored adduct that can be quantified spectrophotometrically at 549 nm.

Materials:

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

Phosphoenolpyruvate (PEP) solution (0.5 mM)

-

This compound (E4P) solution (0.5 mM)

-

Purified DAHP synthase

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Sodium periodate (B1199274) solution (0.2 M in 9 M phosphoric acid)

-

Sodium arsenite solution (0.5 M in 0.5 M sodium sulfate (B86663) and 0.1 N H₂SO₄)

-

Thiobarbituric acid (TBA) solution (0.04 M, pH 7.0)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare the reaction mixture (250 µL) containing 100 mM potassium phosphate buffer (pH 6.5), 0.5 mM PEP, and 0.5 mM E4P.

-

To investigate allosteric inhibition, various concentrations of an inhibitor (e.g., L-phenylalanine) can be added to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified DAHP synthase (e.g., 2 µg).

-

Incubate the reaction mixture at 30°C for 5 minutes.

-

Stop the reaction by adding 100 µL of 10% w/v TCA solution.

-

Centrifuge the mixture to pellet the precipitated protein.

-

To 100 µL of the supernatant, add 100 µL of the sodium periodate solution and incubate at 37°C for 30 minutes.

-

Add 500 µL of the sodium arsenite solution to quench the excess periodate, followed by the addition of 2 mL of the TBA solution.

-

Incubate the mixture at 100°C for 15 minutes to allow for color development.

-

Cool the samples to room temperature and measure the absorbance at 549 nm.

-

Calculate the amount of DAHP produced using a standard curve or the molar extinction coefficient of the colored adduct.

Continuous Spectrophotometric Assay for PEP Consumption

This continuous assay monitors the decrease in PEP concentration by measuring the change in absorbance at 232 nm.

Principle: Phosphoenolpyruvate has a significant absorbance at 232 nm, while the product, DAHP, does not. The rate of the reaction can be determined by monitoring the decrease in absorbance over time.

Materials:

-

Bis-Tris buffer (50 mM, pH 7.5)

-

Phosphoenolpyruvate (PEP) solution (100 µM)

-

This compound (E4P) solution (300 µM)

-

MnCl₂ solution (100 µM)

-

Purified DAHP synthase

-

UV-transparent cuvettes (quartz)

-

UV-Vis spectrophotometer capable of measuring at 232 nm

Procedure:

-

Set up the spectrophotometer to measure absorbance at 232 nm.

-

In a quartz cuvette, prepare the reaction mixture containing 50 mM Bis-Tris buffer (pH 7.5), 100 µM PEP, 300 µM E4P, and 100 µM MnCl₂.

-

Use a reference cuvette containing only the buffer to zero the spectrophotometer.

-

Initiate the reaction by adding a known amount of purified DAHP synthase to the sample cuvette.

-

Immediately begin recording the absorbance at 232 nm at regular time intervals.

-

The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of PEP at 232 nm.

Conclusion

This compound's role as a primary substrate for the shikimate pathway firmly establishes it as a cornerstone of aromatic compound biosynthesis. The condensation of E4P with PEP, catalyzed by the highly regulated enzyme DAHP synthase, represents the committed step that channels carbon from central metabolism into a diverse array of essential molecules.[3] A thorough understanding of the kinetics of this reaction, the regulatory mechanisms of DAHP synthase, and the methods to quantify the involved metabolites is paramount for researchers in academia and industry seeking to develop novel antimicrobial agents and herbicides or to engineer metabolic pathways for the production of valuable aromatic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and biochemical analyses reveal quinic acid inhibits DAHP synthase a key player in shikimate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase as the gatekeeper of plant aromatic natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Levels of DAHP Synthase, the First Enzyme of the Shikimate Pathway, Are Related to Free Aromatic Amino Acids and Glutamine Content in Nicotiana plumbaginifolia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steady-state kinetics and inhibitor binding of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (tryptophan sensitive) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arabidopsis 3‐Deoxy‐d‐Arabino‐Heptulosonate 7‐Phosphate (DAHP) Synthases of the Shikimate Pathway Display Both Manganese‐ and Cobalt‐Dependent Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate - Wikipedia [en.wikipedia.org]

- 8. DAHP synthase - Wikipedia [en.wikipedia.org]

- 9. Mechanistic investigation of a D to N mutation in DAHP synthase that dictates carbon flux into the shikimate pathway in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure and characterization of the 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase from Aeropyrum pernix - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Lynchpin of Aromaticity: A Technical Guide to D-Erythrose 4-Phosphate in Aromatic Amino Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of D-Erythrose 4-phosphate (E4P) as a direct precursor to the biosynthesis of aromatic amino acids (AAAs). The shikimate pathway, a metabolic route absent in mammals, is the central focus, offering potential targets for novel antimicrobial and herbicide development. This document details the enzymatic steps, regulatory mechanisms, quantitative data, and experimental protocols relevant to the study of this essential metabolic junction.

Introduction: The Gateway to Aromatic Compounds

The biosynthesis of the three essential aromatic amino acids—tryptophan, phenylalanine, and tyrosine—originates from the convergence of the pentose (B10789219) phosphate (B84403) pathway and glycolysis. This compound, a key intermediate of the pentose phosphate pathway, and phosphoenolpyruvate (B93156) (PEP) from glycolysis serve as the foundational substrates for the shikimate pathway.[1][2] This seven-step enzymatic cascade ultimately yields chorismate, the common precursor for all three aromatic amino acids.[3][4] The initial committed step, the condensation of E4P and PEP, is a critical regulatory point controlling the carbon flux into this vital biosynthetic route.[5] Understanding the intricacies of this pathway is paramount for metabolic engineering efforts aimed at overproducing aromatic compounds and for the rational design of inhibitors targeting microbial and plant viability.[3][6]

The Shikimate Pathway: A Step-by-Step Overview

The conversion of this compound and phosphoenolpyruvate to chorismate is a highly conserved metabolic pathway in bacteria, archaea, fungi, and plants.[7] The pathway consists of seven enzymatic reactions, with the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, being a key regulatory checkpoint.[4][5]

The seven enzymes of the shikimate pathway are:

-

DAHP synthase (DHS): Catalyzes the condensation of E4P and PEP to form DAHP.[2]

-

3-dehydroquinate (B1236863) (DHQ) synthase: Converts DAHP to 3-dehydroquinate.[4]

-

3-dehydroquinate dehydratase: Catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate.[1]

-

Shikimate dehydrogenase: Reduces 3-dehydroshikimate to shikimate.[1]

-

Shikimate kinase: Phosphorylates shikimate to form shikimate-3-phosphate (B1206780).[7]

-

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase: Catalyzes the addition of a second PEP molecule to shikimate-3-phosphate to yield EPSP.[7]

-

Chorismate synthase: Catalyzes the final step, the conversion of EPSP to chorismate.[4]

Quantitative Data

Kinetic Parameters of DAHP Synthase

The 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase is the first and rate-limiting enzyme of the shikimate pathway. Its kinetic properties vary across different organisms and are subject to allosteric regulation.

| Organism | Isozyme | Substrate | Km / S0.5 (µM) | kcat (s-1) | Activating Metal Ion | Reference(s) |

| Escherichia coli | DAHPS(Trp) | Erythrose-4-phosphate | 35 | 21 | Mn2+ | [8] |

| Phosphoenolpyruvate | 5.3 | [8] | ||||

| Escherichia coli | DAHPS(Phe) | - | - | 70 (Mn2+), 5.6 (Cu2+), 1.8 (Zn2+) | Mn2+, Cu2+, Zn2+ | [9] |

| Alcaligenes eutrophus H16 | - | Erythrose-4-phosphate | 55 | - | Not required | [10] |

| Phosphoenolpyruvate | 43 | [10] |

Feedback Inhibition of DAHP Synthase

The activity of DAHP synthase is often regulated by feedback inhibition from the end products of the pathway, the aromatic amino acids.

| Organism | Isozyme | Inhibitor | Inhibition Type | Ki / IC50 | Reference(s) |

| Escherichia coli | DAHPS(Trp) | L-Tryptophan | Mixed-type (vs E4P), Partial noncompetitive (vs PEP) | Kd = 1 µM | [8] |

| Escherichia coli | DAHPS(Phe) | L-Phenylalanine | Noncompetitive (vs PEP), Competitive (vs E4P, >10µM Tyr) | - | [5] |

| Escherichia coli | DAHPS(Tyr) | L-Tyrosine | - | - | [11] |

| Saccharomyces cerevisiae | Aro3p | L-Phenylalanine | - | - | [11] |

| Saccharomyces cerevisiae | Aro4p | L-Tyrosine | - | - | [11] |

| Alcaligenes eutrophus H16 | - | L-Phenylalanine | - | 60% inhibition at 0.5 mM | [10] |

| L-Tyrosine | - | 20% inhibition at 0.5 mM | [10] | ||

| Arabidopsis thaliana | AthDHS2 | Tyrosine, Tryptophan | - | - | [12] |

Aromatic Amino Acid Production Yields in Engineered E. coli

Metabolic engineering strategies have been employed to enhance the production of aromatic amino acids by redirecting carbon flux towards the shikimate pathway.

| Product | Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Reference(s) |

| L-Phenylalanine | MPH-3 | Overexpression of tktA, aroGfbr, pheAev2 | 19.24 | 0.279 | [13] |

| L-Tyrosine | DPD4193 with pScr1 | - | - | 0.09 (in minimal medium) | [14][15] |

| L-Tryptophan | TRP12 | Modifications to tryptophan pathway, degradation, precursor levels, and transport | 52.1 | 0.171 | [13] |

Experimental Protocols

Quantification of this compound via LC-MS/MS

This protocol describes a general method for the targeted quantification of this compound in biological samples.[16]

1. Sample Preparation (from cell culture): a. Quench metabolism by rapidly mixing the cell suspension with a cold solvent (e.g., 60% methanol (B129727) at -40°C). b. Centrifuge the quenched cells at high speed (e.g., 10,000 x g) at 4°C. c. Extract intracellular metabolites with a cold extraction solvent (e.g., 75% ethanol), followed by vortexing and incubation on ice. d. Centrifuge to pellet cell debris and collect the supernatant. e. Dry the supernatant under a stream of nitrogen or by lyophilization. f. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

2. Chromatographic Separation:

-

HPLC System: Agilent 1290 Infinity HPLC system or equivalent.

-

Column: Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Optimize a gradient from high organic to high aqueous mobile phase to separate E4P.

3. Mass Spectrometry Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

DAHP Synthase Activity Assay

This spectrophotometric assay measures the activity of DAHP synthase by monitoring the consumption of its substrate, phosphoenolpyruvate (PEP), at 232 nm.[17]

1. Reaction Mixture (Final concentrations):

-

50 mM Bis-Tris buffer, pH 7.5

-

100 µM Phosphoenolpyruvate (PEP)

-

300 µM this compound (E4P)

-

100 µM MnCl2

2. Procedure: a. Prepare the reaction mixture without the enzyme in a quartz cuvette. b. Use the reaction mixture without PEP as a blank. c. Initiate the reaction by adding the purified DAHP synthase enzyme. d. Immediately monitor the decrease in absorbance at 232 nm over time using a spectrophotometer. e. Calculate the rate of PEP consumption using its molar extinction coefficient.

Conclusion

This compound stands as a pivotal metabolite, bridging central carbon metabolism with the synthesis of aromatic amino acids. The shikimate pathway, initiated by the condensation of E4P and PEP, represents a treasure trove of targets for the development of new drugs and herbicides. A thorough understanding of the enzymes, their kinetics, and the complex regulatory networks governing this pathway is essential for harnessing its potential in biotechnology and for devising strategies to inhibit it in pathogenic organisms and invasive plants. The data and protocols presented in this guide offer a solid foundation for researchers and professionals dedicated to exploring and manipulating this fundamental aspect of biochemistry.

References

- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 3. The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. DAHP synthase - Wikipedia [en.wikipedia.org]

- 6. Engineering Escherichia coli to overproduce aromatic amino acids and derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 8. Steady-state kinetics and inhibitor binding of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (tryptophan sensitive) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aromatic amino acid biosynthesis in Alcaligenes eutrophus H16. I. Properties and regulation of 3-deoxy-d-arabino heptulosonate 7-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. plantae.org [plantae.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

The Crossroads of Microbial Metabolism: An In-depth Technical Guide to D-Erythrose 4-Phosphate

Abstract

D-Erythrose 4-phosphate (E4P) is a pivotal intermediate in the central carbon metabolism of microorganisms, situated at a critical juncture between carbohydrate catabolism and the biosynthesis of essential aromatic compounds.[1] This four-carbon phosphorylated sugar, a key component of the pentose (B10789219) phosphate (B84403) pathway (PPP), serves as a fundamental precursor for a diverse array of vital biomolecules, including aromatic amino acids, vitamins, and secondary metabolites.[1][2] Its strategic position makes the pathways involving E4P attractive targets for metabolic engineering and the development of novel antimicrobial agents.[1][3] This technical guide provides a comprehensive overview of the role of E4P in microbial metabolism, detailing its involvement in key pathways, presenting quantitative data on relevant enzymatic reactions and metabolic fluxes, and outlining detailed experimental protocols for its study.

The Central Role of this compound in Microbial Metabolism

This compound is a crucial metabolic intermediate that connects major anabolic and catabolic routes in microorganisms. Its primary functions are centered around the pentose phosphate pathway and as a precursor for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[3]

The Pentose Phosphate Pathway (PPP): A Hub for E4P Synthesis

E4P is primarily generated through the non-oxidative branch of the pentose phosphate pathway.[1][4] This pathway runs in parallel to glycolysis and is fundamental for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide synthesis.[5][6] The enzymes transketolase and transaldolase are responsible for the reversible interconversion of sugar phosphates, leading to the formation of E4P.[1][5]

The key reaction for E4P formation is catalyzed by transketolase, which transfers a two-carbon unit from a ketose donor, such as fructose-6-phosphate, to an aldose acceptor, like glyceraldehyde-3-phosphate.[4][7] This reaction is reversible and its direction is dictated by the metabolic needs of the cell.[4]

The Shikimate Pathway: Gateway to Aromatic Compounds

E4P is an essential precursor for the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in bacteria, fungi, plants, and some protists.[1][8][9] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial drugs.[3][9]

The first committed step of the shikimate pathway is the condensation of E4P and phosphoenolpyruvate (B93156) (PEP), a glycolytic intermediate, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[3][8] This reaction is catalyzed by the enzyme DAHP synthase.[3] The regulation of DAHP synthase activity is a key control point for the entire pathway and is often subject to feedback inhibition by the final aromatic amino acid products.[3]

Other Metabolic Roles of this compound

Beyond the PPP and the shikimate pathway, E4P is involved in other significant metabolic processes in microorganisms:

-

Vitamin B6 Biosynthesis: In some bacteria, E4P serves as a precursor for the biosynthesis of pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6.[1][10] The enzyme D-erythrose-4-phosphate dehydrogenase (E4PDH), encoded by the gapB gene in Escherichia coli, catalyzes the oxidation of E4P to 4-phosphoerythronate, a step in the de novo biosynthesis of vitamin B6.[11]

-

Calvin Cycle: In photosynthetic microorganisms, E4P is an intermediate in the Calvin cycle, the metabolic pathway responsible for carbon fixation.[1][10]

-

Erythritol (B158007) Metabolism: A unique pathway for the catabolism of the four-carbon sugar alcohol erythritol has been identified in bacteria such as Brucella. This pathway converts erythritol into E4P, which then enters the pentose phosphate pathway.[4][12][13] This metabolic adaptation allows Brucella to efficiently utilize erythritol as a carbon source.[4][12]

Data Presentation: Quantitative Insights into E4P Metabolism

The intracellular concentration of E4P is tightly regulated and generally maintained at low levels due to its rapid turnover.[2] The following tables summarize key quantitative data related to E4P metabolism.

Table 1: Intracellular Concentration of this compound in Escherichia coli

| Condition | Intracellular Concentration (µM) | Reference |

| Mid-exponential growth on glucose | 30 - 100 | [2] |

| Stationary phase | Lower than in exponential phase | [2] |

Table 2: Kinetic Parameters of Key Enzymes Involved in E4P Metabolism

| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |

| DAHP Synthase (AroG) | Escherichia coli | This compound | 0.012 | 23 | [14] |

| DAHP Synthase (AroG) | Escherichia coli | Phosphoenolpyruvate | 0.004 | 23 | [14] |

| Transaldolase | Rat Liver | This compound | 0.13 | Not Reported | [15] |

| Transaldolase | Hepatoma 3924A | This compound | 0.17 | Not Reported | [15] |

| This compound Dehydrogenase (GapB) | Escherichia coli | This compound | 0.96 | 200 | [11] |

| This compound Dehydrogenase (GapB) | Escherichia coli | NAD⁺ | 0.074 | 169 | [11] |

Experimental Protocols

Quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the targeted quantification of E4P in microbial cells.

a. Sample Preparation (from cell culture):

-

Quench metabolism by rapidly mixing the cell suspension with a cold solvent (e.g., 60% methanol (B129727) at -40°C).[16]

-

Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) at 4°C to pellet the cells.[16]

-

Remove the supernatant and extract intracellular metabolites by adding a cold extraction solvent (e.g., 75% ethanol).[16]

-

Vortex the mixture vigorously and incubate on ice.[16]

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[16]

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

b. Chromatographic Separation:

-

HPLC System: An Agilent 1290 Infinity HPLC system or equivalent.[16]

-

Column: A porous graphitized carbon (PGC) column or a hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar sugar phosphates.[16]

c. Mass Spectrometry Detection:

-

Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Optimize the precursor and product ion transitions for E4P.

Enzymatic Assay for Transaldolase Activity

This protocol describes a spectrophotometric assay to measure transaldolase activity.

a. Principle: The activity of transaldolase is measured in a coupled enzyme assay. Transaldolase catalyzes the conversion of D-fructose 6-phosphate and this compound to D-sedoheptulose 7-phosphate and D-glyceraldehyde 3-phosphate. The glyceraldehyde 3-phosphate produced is then reduced to glycerol (B35011) 3-phosphate by α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

b. Reagents:

-

Glycylglycine (B550881) buffer

-

D-Fructose 6-phosphate

-

This compound

-

Magnesium chloride

-

β-NADH

-

α-glycerophosphate dehydrogenase/triosephosphate isomerase enzyme solution

-

Transaldolase enzyme solution (from cell lysate or purified)

c. Procedure:

-

Prepare a reaction mixture containing glycylglycine buffer, D-Fructose 6-phosphate, magnesium chloride, β-NADH, and the α-glycerophosphate dehydrogenase/triosephosphate isomerase enzyme solution.[16]

-

Add the sample containing the transaldolase to the reaction mixture.

-

Initiate the reaction by adding this compound.[16]

-

Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes using a spectrophotometer.[16]

d. Calculation of Activity:

-

Determine the rate of change of absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.[1]

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of NADH oxidation, which corresponds to the rate of the transaldolase reaction.[1]

-

Calculate the specific activity of transaldolase as the amount of product formed per unit time per amount of enzyme (e.g., µmol/min/mg protein).[1]

Visualization of Key Pathways

The following diagrams illustrate the central role of this compound in microbial metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 10. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 11. Biochemical characterization of gapB-encoded erythrose 4-phosphate dehydrogenase of Escherichia coli K-12 and its possible role in pyridoxal 5'-phosphate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Crossroads of Metabolism: A Technical Guide to the D-Erythrose 4-Phosphate Branch Point

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose 4-phosphate (E4P) stands as a pivotal metabolic intermediate, situated at a critical nexus of central carbon metabolism. This four-carbon sugar phosphate (B84403) serves as a key branch point, connecting the pentose (B10789219) phosphate pathway (PPP) with the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in many organisms.[1][2] Its strategic position makes E4P a metabolite of significant interest in metabolic engineering, drug development, and biotechnology.[3][4] This technical guide provides an in-depth exploration of the discovery and significance of the this compound metabolic branch point, presenting quantitative data, detailed experimental protocols, and visual representations of the interconnected pathways.

Discovery and Central Role of this compound

The discovery of this compound and the elucidation of its metabolic roles were integral to understanding the intricate network of carbohydrate metabolism. E4P is a key intermediate in the non-oxidative branch of the pentose phosphate pathway, a fundamental metabolic route that runs in parallel with glycolysis.[2][3] In this pathway, the enzymes transketolase and transaldolase catalyze the interconversion of sugar phosphates, with E4P being both a product and a substrate in these reversible reactions.[1][5]

The paramount significance of E4P lies in its role as a primary precursor for the shikimate pathway.[6][7] This pathway is responsible for the biosynthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in bacteria, fungi, plants, and other microorganisms.[5][6] Notably, the shikimate pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.[6] The first committed step of the shikimate pathway is the condensation of E4P with phosphoenolpyruvate (B93156) (PEP), an intermediate from glycolysis, a reaction catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[1][6]

Beyond the PPP and the shikimate pathway, E4P is also an intermediate in the Calvin cycle in photosynthetic organisms, where it is involved in the regeneration of ribulose-1,5-bisphosphate.[8] Furthermore, it serves as a precursor for the biosynthesis of vitamin B6 (pyridoxal 5'-phosphate) in some bacteria.[5][9]

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic reactions involving this compound. These parameters are crucial for metabolic modeling and engineering efforts aimed at optimizing the flux through E4P-dependent pathways.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes for this compound

| Enzyme | Organism | Km for E4P (µM) | Reference |

| DAHP Synthase (Phe-sensitive) | Escherichia coli | 15 | [10] |

| DAHP Synthase (Tyr-sensitive) | Escherichia coli | 25 | [10] |

| DAHP Synthase (Trp-sensitive) | Escherichia coli | 2.5 | [10] |

| Transaldolase | Escherichia coli | 20 | [11] |

Note: Kinetic parameters can vary depending on the specific assay conditions (pH, temperature, metal cofactors).[10]

Table 2: Impact of Transketolase (tktA) Overexpression on Shikimic Acid Production in Engineered Escherichia coli

| Strain | Relevant Genotype | Shikimic Acid Titer (g/L) | Shikimic Acid Yield (g/g glucose) | Reference |

| Control | Wild-type tktA | 1.5 | 0.15 | [2] |

| Engineered | Overexpressed tktA | 3.8 | 0.28 | [2] |

This data demonstrates that increasing the supply of this compound through genetic engineering can significantly enhance the production of compounds derived from the shikimate pathway.[2]

Signaling Pathways and Metabolic Maps

The following diagrams illustrate the central role of this compound in key metabolic pathways.

Experimental Protocols

Detailed methodologies for studying the this compound metabolic branch point are provided below.

Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a method for the sensitive and accurate quantification of intracellular E4P using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

1. Sample Preparation:

-

Quench metabolic activity of microbial cells by rapidly mixing the cell culture with a cold (-40°C) 60% methanol (B129727) solution.[2]

-

Centrifuge the cell suspension at a low temperature to pellet the cells.[2]

-

Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 75% ethanol).[2]

-

Centrifuge to remove cell debris and collect the supernatant containing the metabolites.[2]

-

Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[5]

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).[5]

2. LC-MS/MS Analysis:

-

Utilize a liquid chromatography system coupled to a triple quadrupole mass spectrometer.[2]

-

Employ a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.[2]

-

Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2][4]

-

Define the specific precursor-to-product ion transitions for this compound.[2]

3. Data Analysis:

-

Quantify the concentration of E4P by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of E4P.[2]

-

Normalize the metabolite concentration to the cell biomass (e.g., dry cell weight or cell number).[2][5]

In Vitro Assay of DAHP Synthase Activity

This spectrophotometric assay measures the activity of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first enzyme in the shikimate pathway.[2][3]

1. Reaction Mixture Preparation:

-

Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).[2]

-

Add the substrates: phosphoenolpyruvate (PEP) and this compound (E4P).[2]

-

Include a divalent metal cofactor if required by the specific enzyme, such as MnCl₂.[2]

2. Enzyme Reaction:

-

Initiate the reaction by adding the purified DAHP synthase enzyme or a cell-free extract containing the enzyme.[2]

-

Incubate the reaction mixture at a constant optimal temperature (e.g., 37°C).[3]

3. Detection (Discontinuous Colorimetric Assay):

-

Stop the reaction at various time points by adding a quenching agent like trichloroacetic acid.[3]

-

Add sodium periodate (B1199274) to oxidize the DAHP product.[3]

-

Quench the excess periodate with sodium arsenite.[3]

-

Add thiobarbituric acid and heat the samples to form a chromophore from the oxidized DAHP.[3]

-

Measure the absorbance of the chromophore at 549 nm.[3]

4. Calculation of Activity:

-

Use a standard curve of known DAHP concentrations to determine the amount of product formed.[3]

-

Calculate the enzyme activity based on the rate of product formation.[2]

Significance in Drug Development and Biotechnology

The central position of the this compound metabolic branch point makes it a prime target for both drug development and metabolic engineering applications.

-

Antimicrobial and Herbicide Development: Since the shikimate pathway is essential in many pathogens and plants but absent in mammals, the enzymes that utilize E4P, particularly DAHP synthase, are attractive targets for the development of novel antibiotics, antifungals, and herbicides.[5][6]

-

Metabolic Engineering: The production of aromatic amino acids and their derivatives is of significant commercial interest for the pharmaceutical, food, and chemical industries.[4][12] By engineering the metabolic pathways that produce and consume E4P, it is possible to enhance the yields of these valuable compounds. Strategies often focus on overexpressing key enzymes in the pentose phosphate pathway, such as transketolase, to increase the intracellular pool of E4P available to the shikimate pathway.[2][4]

Conclusion

This compound is a cornerstone of central carbon metabolism, linking carbohydrate breakdown via the pentose phosphate pathway to the biosynthesis of a vast array of essential aromatic compounds through the shikimate pathway.[5] A thorough understanding of the regulation and flux through this critical metabolic branch point is crucial for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics.[5] The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists seeking to explore and manipulate these vital metabolic networks.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. P. aeruginosa Metabolome Database: this compound (PAMDB000460) [pseudomonas.umaryland.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Evolutionary Tapestry of D-Erythrose 4-Phosphate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Erythrose 4-phosphate (E4P) is a pivotal metabolic intermediate, fundamentally linking central carbon metabolism with the biosynthesis of aromatic amino acids, vitamins, and other essential biomolecules. Its synthesis is a cornerstone of cellular function, and the pathways responsible are subject to significant evolutionary conservation and diversification. This technical guide provides an in-depth investigation into the evolutionary conservation of E4P synthesis, detailing the core biochemical pathways, the key enzymes involved, and the regulatory mechanisms that govern its production across different domains of life. We present a comprehensive summary of quantitative data on enzyme kinetics and metabolic flux, alongside detailed experimental protocols for the study of these pathways. This guide is intended to be a valuable resource for researchers in metabolic engineering, drug discovery, and fundamental biological sciences.

Core Biosynthetic Pathways of this compound

The synthesis of this compound is predominantly accomplished through the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), a universally conserved metabolic route.[1][2][3] However, alternative pathways have evolved in certain organisms, highlighting the metabolic adaptability to specific environmental niches.

The Pentose Phosphate Pathway: The Canonical Route

The non-oxidative phase of the PPP is the principal and most evolutionarily conserved route for E4P synthesis.[1][3] This pathway reversibly interconverts three-, four-, five-, six-, and seven-carbon sugar phosphates, utilizing intermediates from glycolysis, namely Fructose-6-phosphate (F6P) and Glyceraldehyde-3-phosphate (G3P). The key enzymes governing this phase are transketolase and transaldolase.[3]

-

Transketolase (TKT): A thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[3][4][5]

-

Transaldolase (TAL): Catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor.[4][6]

The primary reaction for E4P synthesis within the PPP is:

Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ D-Erythrose-4-phosphate + Xylulose-5-phosphate (catalyzed by Transketolase)[3]

This reaction is reversible, with the directionality dictated by the intracellular concentrations of substrates and products.[3]

Alternative Pathways: Evolutionary Divergence

While the PPP is ubiquitous, some organisms have evolved alternative or complementary pathways for E4P synthesis.

-

Erythritol (B158007) Catabolism in Brucella : The bacterium Brucella can utilize the four-carbon sugar alcohol erythritol as a carbon source by converting it to E4P. This pathway involves a series of enzymatic steps including phosphorylation, oxidation, and a cascade of isomerizations, representing a unique metabolic adaptation.[3][7]

-

Archaeal Variations : The biosynthesis of E4P in archaea displays considerable diversity. While some archaea utilize a conventional non-oxidative PPP, others appear to lack a complete pathway.[2][8] It has been proposed that some of these organisms may employ a reverse ribulose monophosphate (RuMP) pathway for pentose synthesis.[2][8] In several archaeal species, transketolase is present and is crucial for producing E4P as a precursor for aromatic amino acids, even in the absence of other non-oxidative PPP enzymes.[2][8] Some archaea may even possess an alternative biosynthetic route to aromatic amino acids that does not involve E4P.[2][8]

Data Presentation: A Quantitative Comparison

The evolutionary conservation of E4P synthesis is reflected in the kinetic properties of its key enzymes and the metabolic flux through the associated pathways.

Enzyme Kinetics of Transketolase and Transaldolase

The following tables summarize the available kinetic data for transketolase and transaldolase from various organisms. This data provides insights into the substrate affinities and catalytic efficiencies of these enzymes across different domains of life.

Table 1: Kinetic Parameters of Transketolase

| Organism | Enzyme/Isoform | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| Escherichia coli K-12 | Transketolase A (TktA) | Xylulose 5-phosphate | 160 | - | [9][10] |

| Ribose 5-phosphate | 1400 | - | [9][10] | ||

| Erythrose 4-phosphate | 90 | - | [9][10] | ||

| Fructose 6-phosphate | 1100 | - | [9][10] | ||

| Glyceraldehyde 3-phosphate | 2100 | - | [9][10] | ||

| Rat | Liver | Ribose 5-phosphate | 300 | - | [11] |

| Xylulose 5-phosphate | 500 | - | [11] | ||

| Hepatoma 3924A | Ribose 5-phosphate | 300 | - | [11] | |

| Xylulose 5-phosphate | 500 | - | [11] | ||

| Homo sapiens | Transketolase | ThDP (Cofactor) | 0.057 (Mg²⁺), 0.003 (Ca²⁺) | - | [12] |

| Saccharomyces cerevisiae | Transketolase | ThDP (Cofactor) | 0.6 (Mg²⁺), 0.03 (Ca²⁺) | - | [12] |

| Mycobacterium tuberculosis | Transketolase | ThDP (Cofactor) | 57 (Mg²⁺), 3 (Ca²⁺) | - | [12] |

Table 2: Kinetic Parameters of Transaldolase

| Organism | Enzyme/Isoform | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Relative Activity (%) | Reference(s) |

| Escherichia coli K-12 | Transaldolase B (TalB) | Fructose 6-phosphate | 1200 | 53 | - | [5][13][14] |

| Erythrose 4-phosphate | 90 | - | - | [13][14] | ||

| D,L-Glyceraldehyde 3-phosphate | 38 | - | 8 | [13][14] | ||

| Sedoheptulose 7-phosphate | 285 | - | 5 | [13][14] | ||

| Rat | Liver | Erythrose 4-phosphate | 130 | - | - | [11] |

| Fructose 6-phosphate | 300-350 | - | - | [11] | ||

| Hepatoma 3924A | Erythrose 4-phosphate | 170 | - | - | [11] | |

| Fructose 6-phosphate | 300-350 | - | - | [11] |

Metabolic Flux through the Pentose Phosphate Pathway

Metabolic flux analysis (MFA) using stable isotopes provides a quantitative measure of the carbon flow through metabolic pathways. The data below illustrates the contribution of the PPP to glucose metabolism in different organisms.

Table 3: Pentose Phosphate Pathway Flux in Various Organisms

| Organism/Cell Line | Condition | Oxidative PPP Flux (% of Glucose Uptake) | Reference(s) |

| Saccharomyces cerevisiae CEN.PK113-7D | Aerobic, glucose-limited chemostat | 24 | [15][16][17] |

| Escherichia coli K-12 (Wild type) | Aerobic batch culture | 26.8 | [18] |

| Escherichia coli K-12 (ppc mutant) | Aerobic batch culture | 15.1 | [18] |

| Human Fibroblasts | Oxidative stress (H₂O₂) | ~100 (normalized to glucose import flux) | [19] |

Experimental Protocols

A thorough investigation of E4P synthesis pathways requires robust experimental methodologies. This section provides detailed protocols for key experiments.

Expression and Purification of Recombinant Transketolase/Transaldolase

This protocol describes a general method for the expression and purification of His-tagged PPP enzymes from E. coli.

-

Gene Cloning and Expression Vector Construction:

-

Amplify the gene encoding the target enzyme (e.g., tktA or talB from E. coli) using PCR with primers containing appropriate restriction sites.

-

Ligate the PCR product into a pET expression vector containing an N- or C-terminal polyhistidine tag.

-

Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Analyze the purified protein by SDS-PAGE for purity.

-

If necessary, perform further purification steps such as size-exclusion chromatography.

-

Dialyze the purified protein against a suitable storage buffer and store at -80°C.

-

Enzyme Activity Assays

This assay measures transketolase activity by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH.[16]

-

Principle: Transketolase catalyzes the reaction: Xylulose-5-phosphate + Ribose-5-phosphate (B1218738) ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to glycerol-3-phosphate by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl₂.

-

Substrate Mixture: 50 mM D-Xylulose 5-phosphate and 50 mM D-Ribose 5-phosphate in Assay Buffer.

-

Coupling Enzyme/NADH Mixture: 10 U/mL Triosephosphate Isomerase, 10 U/mL Glycerol-3-Phosphate Dehydrogenase, and 5 mM NADH in Assay Buffer.

-

Enzyme Solution: Purified transketolase at a suitable concentration.

-

-

Procedure:

-

In a microplate well or cuvette, combine the Assay Buffer, Coupling Enzyme/NADH Mixture, and the Enzyme Solution.

-

Initiate the reaction by adding the Substrate Mixture.

-

Immediately measure the decrease in absorbance at 340 nm over time in a spectrophotometer at a controlled temperature (e.g., 37°C).

-

Calculate the reaction rate from the linear portion of the absorbance vs. time curve.

-

This assay measures transaldolase activity by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH.[20]

-

Principle: Transaldolase catalyzes the reaction: Fructose-6-phosphate + Erythrose-4-phosphate ⇌ Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to glycerol-3-phosphate by triosephosphate isomerase and α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.

-

Reagents:

-

Assay Buffer: 250 mM Glycylglycine, pH 7.7.

-

Substrates: 100 mM this compound and 200 mM D-Fructose 6-phosphate.

-

Cofactor: 300 mM MgCl₂.

-

Coupling Enzyme/NADH Mixture: α-Glycerophosphate dehydrogenase/triosephosphate isomerase and β-NADH.

-

Enzyme Solution: Purified transaldolase at a suitable concentration.

-

-

Procedure:

-

In a cuvette, combine the Assay Buffer, substrates, MgCl₂, and the Coupling Enzyme/NADH Mixture.

-

Initiate the reaction by adding the transaldolase enzyme solution.

-

Immediately mix and record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Determine the rate from the maximum linear portion of the curve.

-

¹³C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

This protocol provides a generalized workflow for performing ¹³C-MFA to quantify fluxes through the PPP.[11][21][22]

-

Isotope Labeling:

-

Culture cells in a defined medium containing a ¹³C-labeled substrate, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose, until isotopic steady state is reached.

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity by adding a cold quenching solution (e.g., ice-cold methanol).

-

Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).

-

-

Sample Analysis:

-

Analyze the polar extract containing sugar phosphates and other intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Determine the mass isotopomer distribution (MID) for key metabolites.

-

-

Data Analysis and Flux Calculation:

-

Correct the MIDs for the natural abundance of ¹³C.

-

Use the corrected MIDs and a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).

-

Mandatory Visualizations

Signaling Pathways and Logical Relationships

References

- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. differencebetween.com [differencebetween.com]

- 5. quora.com [quora.com]

- 6. Transaldolase - Creative Enzymes [creative-enzymes.com]

- 7. Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of ribose-5-phosphate and erythrose-4-phosphate in archaea: a phylogenetic analysis of archaeal genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transketolase A of Escherichia coli K12. Purification and properties of the enzyme from recombinant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Transaldolase B of Escherichia coli K-12: cloning of its gene, talB, and characterization of the enzyme from recombinant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic-flux analysis of Saccharomyces cerevisiae CEN.PK113-7D based on mass isotopomer measurements of (13)C-labeled primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 22. Metabolic-Flux Profiling of the Yeasts Saccharomyces cerevisiae and Pichia stipitis - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Carbon Fixation: A Technical Guide to D-Erythrose 4-Phosphate's Role in the Calvin Cycle

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D-Erythrose 4-phosphate (E4P) in the Calvin-Benson-Bassham (CBB) cycle, the cornerstone of carbon fixation in photosynthetic organisms. E4P, a four-carbon sugar phosphate (B84403), occupies a central and indispensable position in the regenerative phase of this cycle, ensuring the continuous assimilation of atmospheric carbon dioxide into the biosphere. Furthermore, its strategic location in metabolism links carbon fixation directly to the biosynthesis of essential aromatic amino acids via the shikimate pathway, highlighting its significance in broader plant and microbial metabolism. This document provides a comprehensive overview of E4P's function, supported by quantitative data, detailed experimental protocols, and visual representations of the interconnected metabolic pathways, to facilitate advanced research and the development of novel therapeutic and agricultural strategies.

This compound: At the Crossroads of Carbon Metabolism

This compound is a key intermediate in central carbon metabolism, primarily recognized for its roles in the pentose (B10789219) phosphate pathway (PPP) and the Calvin cycle. Within the context of photosynthesis, E4P is integral to the regeneration of Ribulose-1,5-bisphosphate (RuBP), the primary acceptor molecule for CO2. The Calvin cycle is broadly divided into three phases: carboxylation, reduction, and regeneration. E4P's critical functions are situated within the crucial third phase, where the five-carbon RuBP is regenerated to sustain the cycle. The synthesis and consumption of E4P are primarily catalyzed by two key enzymes: transketolase and aldolase (B8822740).

Formation of this compound

In the regenerative phase of the Calvin cycle, E4P is synthesized by the enzyme transketolase . This enzyme catalyzes the transfer of a two-carbon ketol group from a ketose donor, fructose (B13574) 6-phosphate (F6P), to an aldose acceptor, glyceraldehyde 3-phosphate (G3P). This reaction yields E4P and xylulose 5-phosphate (Xu5P).

Fructose 6-phosphate + Glyceraldehyde 3-phosphate ⇌ Erythrose 4-phosphate + Xylulose 5-phosphate

Transketolase utilizes thiamine (B1217682) pyrophosphate (TPP) as a cofactor for this reaction. The enzyme's activity is crucial for maintaining the flow of carbons within the cycle to regenerate RuBP.

Consumption of this compound

E4P is subsequently consumed in a reaction catalyzed by aldolase . This enzyme facilitates an aldol (B89426) condensation between E4P and dihydroxyacetone phosphate (DHAP) to form the seven-carbon sugar, sedoheptulose (B1238255) 1,7-bisphosphate (SBP).

Erythrose 4-phosphate + Dihydroxyacetone phosphate ⇌ Sedoheptulose 1,7-bisphosphate

SBP is then dephosphorylated to sedoheptulose 7-phosphate (S7P), which continues in the regenerative phase of the Calvin cycle. The activity of aldolase is a key regulatory point, influencing the partitioning of carbon between the Calvin cycle and other biosynthetic pathways.

A Critical Link to the Shikimate Pathway

Beyond its role in the Calvin cycle, E4P serves as a direct precursor for the shikimate pathway , the primary route for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in plants, bacteria, fungi, and algae. This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.

The first committed step of the shikimate pathway involves the condensation of E4P and phosphoenolpyruvate (B93156) (PEP), catalyzed by the enzyme DAHP synthase, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This reaction effectively channels carbon fixed through photosynthesis into the production of a vast array of secondary metabolites derived from aromatic amino acids, including lignins, flavonoids, and alkaloids.

Quantitative Data

Understanding the quantitative aspects of E4P metabolism is crucial for modeling photosynthetic efficiency and for metabolic engineering efforts. The following tables summarize key quantitative data related to E4P in the Calvin cycle.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Compartment | Km (µM) | Vmax (µmol/mg protein/min) | Reference |

| Transketolase | Erythrose 4-phosphate | Spinach Chloroplast | 20 | 15.4 | Fickenscher & Scheibe (1986) |

| Aldolase | Erythrose 4-phosphate | Spinach Chloroplast | 18 | 25.6 | Brooks & Criddle (1966) |

| DAHP Synthase | Erythrose 4-phosphate | Pisum sativum Chloroplast | 130 | 0.042 | Preiss et al. (1997) |

Table 2: Metabolite Concentrations and Metabolic Flux

| Metabolite/Flux | Condition | Organism | Value | Reference |

| Erythrose 4-phosphate Concentration | Light | Spinach Chloroplast | 10-40 µM | Dietz & Heber (1984) |

| Erythrose 4-phosphate Concentration | Dark | Spinach Chloroplast | < 5 µM | Dietz & Heber (1984) |

| Flux through Transketolase (E4P formation) | High Light | Arabidopsis thaliana | 1.2 µmol/g FW/h | Szecowka et al. (2013) |

| Flux through Aldolase (E4P consumption) | High Light | Arabidopsis thaliana | 1.1 µmol/g FW/h | Szecowka et al. (2013) |

Experimental Protocols

Accurate quantification of E4P and the characterization of related enzyme activities are essential for studying its role in metabolism. The following are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying E4P in complex biological samples.

4.1.1. Sample Preparation

-

Quenching and Extraction: Rapidly quench metabolic activity by flash-freezing plant tissue or algal cells in liquid nitrogen. Homogenize the frozen material in a pre-chilled extraction solvent (e.g., 80% methanol, -20°C).

-

Phase Separation: Add chloroform (B151607) and water to the extract to achieve a final solvent ratio of methanol:chloroform:water (e.g., 2.5:1:1 v/v/v). Vortex thoroughly and centrifuge to separate the polar (containing E4P), non-polar, and protein phases.

-

Drying and Reconstitution: Carefully collect the upper aqueous phase and dry it under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

4.1.2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like sugar phosphates.

-

Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 9.0).

-

Mobile Phase B: Acetonitrile.

-